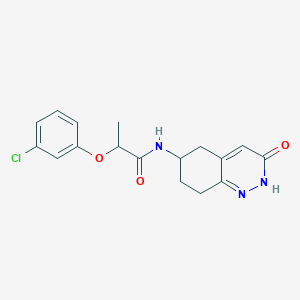
2-(3-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a critical enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 by CHIR-99021 has been shown to have potential applications in several fields, including stem cell research, cancer therapy, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Herbicidal Activity
One significant application of similar compounds to 2-(3-chlorophenoxy)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide is in the realm of herbicidal activity. For example, a study by Liu et al. (2008) on N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide reported effective herbicidal properties, indicating the potential of related compounds in agricultural applications (Liu et al., 2008).
Antinociceptive Activity
Compounds structurally related to this compound have been explored for their antinociceptive (pain-relieving) activities. For instance, Önkol et al. (2004) synthesized and studied the antinociceptive properties of (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives, suggesting potential applications in pain management (Önkol et al., 2004).
Antibacterial and Antifungal Agents
Another application is in the development of antibacterial and antifungal agents. A study by Zala et al. (2015) on the synthesis of N-(5-(2-Cholrobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynephthalen-2-yl) propanamide showed promising antibacterial and antifungal activities, highlighting the potential use of similar compounds in medical and pharmaceutical fields (Zala et al., 2015).
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-10(24-14-4-2-3-12(18)9-14)17(23)19-13-5-6-15-11(7-13)8-16(22)21-20-15/h2-4,8-10,13H,5-7H2,1H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUDUWZQYDNLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC2=NNC(=O)C=C2C1)OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3014099.png)
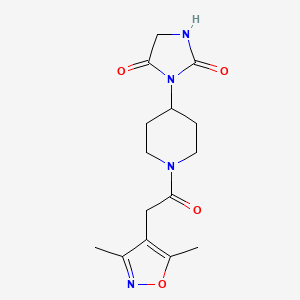
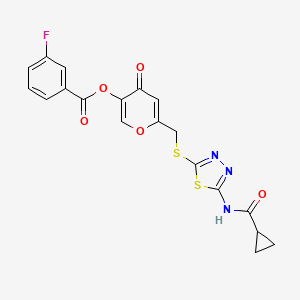
![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)
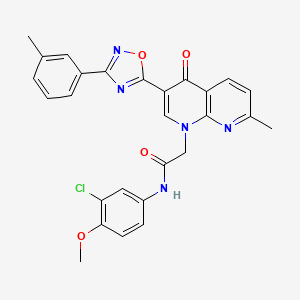
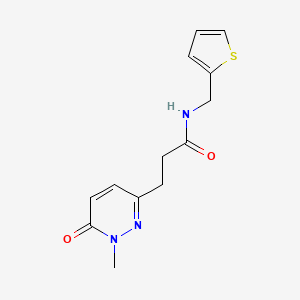
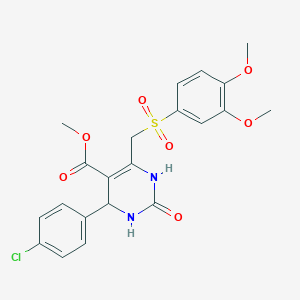
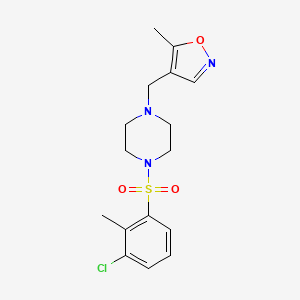
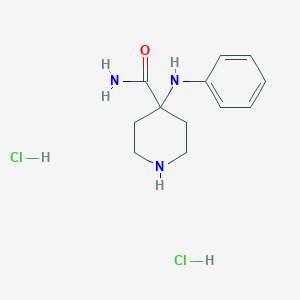
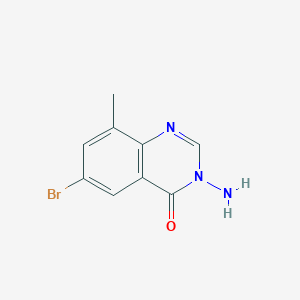
![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)
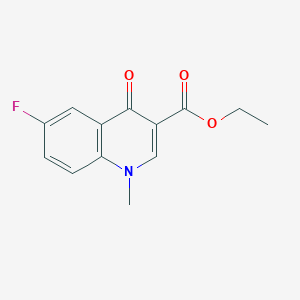
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)
![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)